N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methyl-N-(3-morpholinopropyl)isoxazole-5-carboxamide hydrochloride
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Overview
Description
“N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methyl-N-(3-morpholinopropyl)isoxazole-5-carboxamide hydrochloride” is a chemical compound. The thiazole ring, which is part of this compound, has been found in many biologically active compounds and has been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . The process typically involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The obtained intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various techniques such as IR, 1H NMR, 13C NMR, and mass spectral data . For example, the 1H-NMR of a similar compound showed signals at 7.32–7.52 (m, 7H, ArH), 6.84 (s, 1H, CH of thiazole), 7.64 (s, 1H, –CONH) 3.50 (s, 2H, CH2), 3.18 (s, 1H, Ar–NH) .
Chemical Reactions Analysis
The chemical reactions of similar compounds have been monitored using techniques such as thin layer chromatography (TLC) .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using various techniques. For example, the IR spectrum of a similar compound showed peaks at 3117 (C–H str., phenyl nucleus), 1587 (C=C skeletal str., phenyl), 1671 (C=O str., CONH), 706 (C–Br str., C6H5Br), 832 (C–S–C str.), 1156 (C–N str., CONH), 1597 (N–H in plane bending, CONH), 1567 (N–O str., NO2), 757 (C–Cl str., Ar–Cl) .
Scientific Research Applications
Synthesis and Biological Activities of Heterocyclic Compounds
Novel heterocyclic compounds, including thiazoles and pyrimidines, have been synthesized and evaluated for their anti-inflammatory, analgesic, and antimicrobial activities. These compounds, derived from different structural manipulations, showcase the diversity in potential therapeutic applications stemming from their structural framework (Abu-Hashem, Al-Hussain, & Zaki, 2020). Similarly, compounds with thiazole and oxazoline moieties have been synthesized and evaluated for their potential as cyclooxygenase inhibitors, demonstrating significant analgesic and anti-inflammatory activities (Engman, 1991).
Anti-Anoxic Activity and Neuroprotective Agents
Compounds structuring around thiazole carboxamide functionalities have been explored for their anti-anoxic activities, providing potential avenues for neuroprotective strategies. For instance, specific thiazolecarboxamide derivatives exhibited potent anti-anoxic activity, suggesting a role in cerebral protection and potentially addressing conditions related to oxygen deprivation in the brain (Ohkubo, Kuno, Nakanishi, & Takasugi, 1995).
Antihypertensive and Antiobesity Applications
Research into nonpeptide angiotensin II receptor antagonists, including N-(biphenylylmethyl)imidazoles, has highlighted the potential for compounds with specific structural features to serve as orally active antihypertensives, offering insights into cardiovascular disease management (Carini et al., 1991). Additionally, diaryl dihydropyrazole-3-carboxamides with morpholine functionalities have shown significant in vivo antiobesity activity, hinting at potential applications in managing obesity and related metabolic disorders (Srivastava et al., 2007).
Antitumor and Antimicrobial Agents
The synthesis of N-substituted thiazol-2-yl carboxamides and their derivatives has led to compounds with promising antitumor and antimicrobial activities. Such studies provide a foundation for the development of new therapeutic agents targeting various forms of cancer and microbial infections, underscoring the potential medicinal value of structurally complex heterocyclic compounds (Horishny et al., 2020).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-methyl-N-(3-morpholin-4-ylpropyl)-1,2-oxazole-5-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN4O3S.ClH/c1-13-4-5-15(21)18-17(13)22-20(29-18)25(19(26)16-12-14(2)23-28-16)7-3-6-24-8-10-27-11-9-24;/h4-5,12H,3,6-11H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHSNVLIPCLGWOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)SC(=N2)N(CCCN3CCOCC3)C(=O)C4=CC(=NO4)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24Cl2N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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